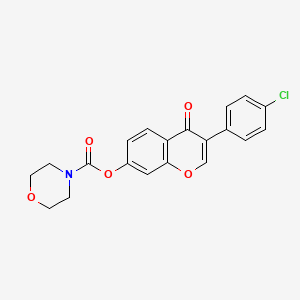

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

[3-(4-chlorophenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO5/c21-14-3-1-13(2-4-14)17-12-26-18-11-15(5-6-16(18)19(17)23)27-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHBGDGVRCGPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chromenone core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.

Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the chromenone core with a chlorobenzene derivative.

Attachment of the morpholine carboxylate moiety: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced via a suitable carboxylate precursor.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Analyse Chemischer Reaktionen

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or reduced chromenone cores.

Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Hydrolysis: The morpholine carboxylate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: The compound has shown potential as a bioactive molecule with possible applications in drug discovery and development.

Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as anti-inflammatory or anticancer activities, making it a candidate for further investigation in medicinal chemistry.

Industry: Its unique structural features make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structurally related compounds differ in substituents on the chromene core or phenyl ring, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison based on available data.

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Calculated Properties of Analogs

*Estimated based on molecular formula; †Inferred from analogs.

Key Observations :

- Lipophilicity : The 2-methyl analog ([573707-99-0]) exhibits higher XLogP3 (3.6) than the target compound (~3.0), suggesting enhanced membrane permeability. The trifluoromethyl group in [637748-17-5] likely increases lipophilicity further but data are unavailable .

- Polarity : The methoxy-substituted compound ([845903-21-1]) has a lower XLogP3 (2.5) and higher topological polar surface area (74.3 Ų), indicating greater polarity due to the electron-donating methoxy group .

- Halogen Effects : Bromine in [637749-23-6] increases molecular weight and may enhance halogen bonding compared to chlorine in the target compound .

Electronic and Spectroscopic Properties

Density Functional Theory (DFT) studies on similar compounds, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (), reveal that substituents significantly influence electronic properties. For example:

- The chloro group induces electron-withdrawing effects, stabilizing the chromene core’s conjugated π-system.

- Methoxy or trifluoromethyl groups alter charge distribution, affecting UV-Vis absorption and fluorescence properties .

Biologische Aktivität

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound that belongs to the class of chromen derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound features a chromen backbone with a 4-chlorophenyl group and a morpholine-4-carboxylate moiety. The structural formula can be represented as follows:

The biological activity of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- DNA Intercalation : The chromen backbone can intercalate with DNA, potentially leading to cell death in cancer cells.

- Antioxidant Activity : It may scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, research has shown that derivatives of chromen compounds exhibit significant cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate | MCF-7 | 6.40 ± 0.26 |

| 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate | A-549 | 22.09 |

These findings suggest that this compound could serve as a promising lead in the development of new anticancer agents.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been shown to exhibit significant activity in various assays, including DPPH radical scavenging and total antioxidant capacity tests.

Case Studies

- Study on Cytotoxicity : A study involving the synthesis of chromen derivatives reported that compounds similar to 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate demonstrated strong cytotoxic effects against MCF-7 and A-549 cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .

- Molecular Docking Studies : In silico studies have suggested that the binding interactions between this compound and target proteins are favorable, indicating potential efficacy as an enzyme inhibitor .

Q & A

Q. Q1. What are the synthetic routes for 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step protocols:

Core Chromenone Formation : Condensation of 7-hydroxy-4-oxochromene-3-carboxylate derivatives with 4-chlorophenyl precursors under acidic conditions (e.g., H₂SO₄ catalysis) .

Morpholine Carboxylation : Coupling via Steglich esterification (DCC/DMAP) or acid chloride intermediates .

Optimization :

- Temperature : 80–100°C for esterification to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalysts : Triethylamine improves nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires:

Q. Q3. How do substituents (e.g., 4-chlorophenyl vs. methoxyphenyl) influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Groups (Cl) :

- Experimental Validation :

- Kinetic Studies : Monitor reaction rates via HPLC (e.g., Cl-substituted derivatives react 1.5× faster than methoxy analogs) .

- DFT Calculations : Chlorophenyl lowers LUMO energy by ~0.8 eV, facilitating nucleophilic attack .

Q. Q4. What contradictions exist in reported biological activities of chromenone-morpholine hybrids, and how can they be resolved?

Methodological Answer:

- Contradictions :

- Some studies report antiproliferative activity (IC₅₀ = 5 µM in HeLa cells) , while others show no efficacy (IC₅₀ > 50 µM) .

- Resolution Strategies :

- Purity Verification : Ensure >95% purity via HPLC to exclude inactive impurities .

- Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times (48–72 hr) .

- Target Profiling : Use kinase inhibition assays to identify off-target effects (e.g., EGFR vs. VEGFR selectivity) .

Q. Q5. How can computational modeling guide the design of derivatives with improved metabolic stability?

Methodological Answer:

- In Silico Tools :

- Design Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.